Cas no 51765-09-4 (2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol)

2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol is a phenolic compound featuring both hydroxyl and alkenyl functional groups, making it a versatile intermediate in organic synthesis. Its structure allows for selective reactivity in coupling and polymerization reactions, while the phenolic hydroxyl group enhances stability and potential antioxidant properties. This compound is particularly useful in pharmaceutical and material science applications, where its bifunctional nature enables precise modifications. Its moderate polarity ensures good solubility in common organic solvents, facilitating handling in laboratory and industrial settings. The presence of the hydroxypropene moiety further expands its utility in derivatization, offering a balance between reactivity and stability for advanced chemical synthesis.
2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol structure
51765-09-4 structure
商品名:2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol
CAS番号:51765-09-4
MF:C10H12O2
メガワット:164.201083183289
CID:5889361
PubChem ID:12641143

2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol 化学的及び物理的性質

名前と識別子

    • 2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol
    • 51765-09-4
    • EN300-1843178
    • 2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol
    • インチ: 1S/C10H12O2/c1-8-4-5-10(12)9(7-8)3-2-6-11/h2-5,7,11-12H,6H2,1H3/b3-2+
    • InChIKey: QJNIBMWYWVESNS-NSCUHMNNSA-N
    • ほほえんだ: OC1=CC=C(C)C=C1/C=C/CO

計算された属性

  • せいみつぶんしりょう: 164.083729621g/mol
  • どういたいしつりょう: 164.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1843178-0.25g
2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol
51765-09-4
0.25g
$814.0 2023-09-19
Enamine
EN300-1843178-5.0g
2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol
51765-09-4
5g
$2566.0 2023-06-01
Enamine
EN300-1843178-5g
2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol
51765-09-4
5g
$2566.0 2023-09-19
Enamine
EN300-1843178-2.5g
2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol
51765-09-4
2.5g
$1735.0 2023-09-19
Enamine
EN300-1843178-0.5g
2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol
51765-09-4
0.5g
$849.0 2023-09-19
Enamine
EN300-1843178-1.0g
2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol
51765-09-4
1g
$884.0 2023-06-01
Enamine
EN300-1843178-0.1g
2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol
51765-09-4
0.1g
$779.0 2023-09-19
Enamine
EN300-1843178-10.0g
2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol
51765-09-4
10g
$3807.0 2023-06-01
Enamine
EN300-1843178-0.05g
2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol
51765-09-4
0.05g
$744.0 2023-09-19
Enamine
EN300-1843178-10g
2-(3-hydroxyprop-1-en-1-yl)-4-methylphenol
51765-09-4
10g
$3807.0 2023-09-19

2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol 関連文献

2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenolに関する追加情報

Introduction to 2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol (CAS No. 51765-09-4)

2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol (CAS No. 51765-09-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as 4-Methyl-2-(3-hydroxypropenyl)phenol, is characterized by its unique structural features and potential applications in various scientific and industrial domains.

The molecular structure of 2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol consists of a phenolic ring with a hydroxyl group and a methyl group attached to the aromatic ring, along with a propenyl chain that includes an additional hydroxyl group. This combination of functional groups imparts the compound with distinct chemical properties, making it a valuable subject of study for researchers and developers alike.

In recent years, 2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol has been extensively studied for its potential biological activities. One of the key areas of interest is its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions. Studies have shown that 2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol exhibits potent antioxidant activity, which could be attributed to its phenolic hydroxyl groups.

Beyond its antioxidant properties, 2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential as a therapeutic agent for inflammatory conditions.

Another promising application of 2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol is in the field of cancer research. Preliminary studies have indicated that this compound may possess anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective cytotoxicity makes it an attractive candidate for further investigation as a potential anti-cancer agent.

In addition to its biological activities, 2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol has also been explored for its potential use in the development of new materials and formulations. Its unique chemical structure allows it to be incorporated into various polymers and coatings, enhancing their performance and stability. For instance, it can be used as a stabilizer in polymer formulations to improve their resistance to thermal degradation and UV exposure.

The synthesis of 2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol involves several steps, including the reaction of 4-methylphenol with an appropriate alkene derivative under controlled conditions. The choice of reagents and reaction parameters can significantly influence the yield and purity of the final product. Recent advancements in synthetic methods have led to more efficient and environmentally friendly processes for producing this compound on both laboratory and industrial scales.

From a safety perspective, 2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol is generally considered safe when handled under appropriate conditions. However, like many organic compounds, it should be stored and used with proper precautions to avoid exposure to skin or inhalation. Safety data sheets (SDS) are available for reference to ensure safe handling and disposal practices.

In conclusion, 2-(3-Hydroxyprop-1-en-1-yl)-4-methylphenol (CAS No. 51765-09-4) is a multifaceted compound with a wide range of potential applications in both research and industry. Its unique chemical structure and biological activities make it an important subject of ongoing investigation, with promising implications for fields such as medicine, materials science, and environmental protection. As research continues to uncover new properties and applications, this compound is likely to play an increasingly significant role in advancing scientific knowledge and technological innovation.

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